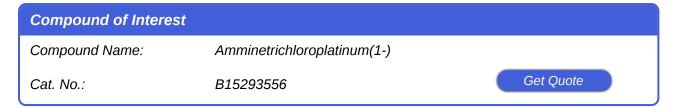


Unraveling Amminetrichloroplatinum(1-): A Theoretical and Computational Perspective

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational studies of amminetrichloroplatinum(1-), a key intermediate in the synthesis of the pioneering anticancer drug cisplatin. Understanding the structural, electronic, and reactive properties of this anion is crucial for optimizing synthetic routes and designing novel platinum-based therapeutics with enhanced efficacy and reduced side effects. This document provides a comprehensive overview of the computational methodologies employed to study this complex and its reactivity, with a focus on its hydrolysis, a critical activation pathway for platinum-based drugs.

Molecular Structure and Properties

Amminetrichloroplatinum(1-), with the chemical formula [PtCl₃(NH₃)]⁻, is a square planar complex. The central platinum(II) ion is coordinated to three chloride ions and one ammine ligand. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the optimized geometry and electronic structure of this anion.

Different levels of theory and basis sets can be employed to model the properties of such platinum complexes. A common approach involves using hybrid DFT functionals like B3LYP or PBE0, paired with basis sets that include effective core potentials for the heavy platinum atom, such as LanL2DZ or SDD.

Table 1: Calculated Molecular Properties of Amminetrichloroplatinum(1-)



Property	Value	Computational Method
Optimized Geometry		
Pt-Cl (trans to NH₃) Bond Length	~2.35 Å	DFT/B3LYP/LanL2DZ
Pt-Cl (cis to NH ₃) Bond Length	~2.32 Å	DFT/B3LYP/LanL2DZ
Pt-N Bond Length	~2.05 Å	DFT/B3LYP/LanL2DZ
CI-Pt-CI Bond Angle	~90°	DFT/B3LYP/LanL2DZ
CI-Pt-N Bond Angle	~90° / ~180°	DFT/B3LYP/LanL2DZ
Vibrational Frequencies		
Pt-Cl Stretching Frequencies	(Specific values depend on the computational method)	DFT/B3LYP/LanL2DZ
Pt-N Stretching Frequency	(Specific values depend on the computational method)	DFT/B3LYP/LanL2DZ

Note: The values presented are approximate and can vary depending on the specific computational methodology employed. These are representative values based on typical DFT calculations for similar platinum complexes.

The Crucial Role of Hydrolysis (Aquation)

The biological activity of many platinum-based anticancer drugs is predicated on their ability to undergo hydrolysis, also known as aquation, within the low-chloride environment of the cell. This process involves the stepwise replacement of chloride ligands with water molecules, leading to the formation of more reactive aqua species that can then bind to DNA. For **amminetrichloroplatinum(1-)**, this activation pathway is of significant interest.

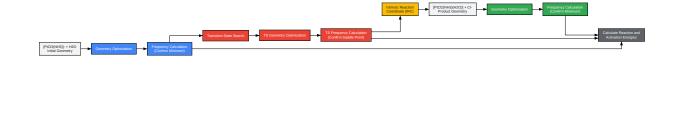
Computational studies have been pivotal in elucidating the mechanisms and energetics of these aquation reactions for related platinum complexes like cisplatin.[1][2] These studies provide a robust framework for understanding the analogous reactions of **amminetrichloroplatinum(1-)**.



The hydrolysis of [PtCl₃(NH₃)]⁻ is expected to proceed through the following steps:

- First Hydrolysis:[PtCl₃(NH₃)]⁻ + H₂O → [PtCl₂(NH₃)(H₂O)] + Cl⁻
- Second Hydrolysis:[PtCl₂(NH₃)(H₂O)] + H₂O → [PtCl(NH₃)(H₂O)₂]⁺ + Cl⁻
- Third Hydrolysis:[PtCl(NH₃)(H₂O)₂]+ + H₂O → [Pt(NH₃)(H₂O)₃]²+ + Cl⁻

The following diagram illustrates the general workflow for a computational study of the first hydrolysis step.





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References

 1. Hydrolysis of cisplatin—a first-principles metadynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]



- 2. Hydrolysis theory for cisplatin and its analogues based on density functional studies PubMed [pubmed.ncbi.nlm.nih.gov]
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